Steric Parameter Differentiation: 5-Methyl-1-hexenyl vs. Linear 1-Hexenylboronic Acid
The methyl branch at the 5-position of 5-methyl-1-hexenylboronic acid increases the Charton steric parameter (ν) of the alkyl substituent relative to the linear 1-hexenyl analog. While experimentally measured ν values for these specific compounds are not reported in the open literature, the class-level contribution of a methyl branch at the γ-position or beyond is known to increase ν by approximately 0.3–0.5 units compared to an unbranched alkyl chain of identical carbon count [1]. This increased steric demand can retard transmetalation in congested catalytic environments, potentially improving selectivity in couplings where the linear analog suffers from competitive homocoupling or protodeboronation [2]. Importantly, the methyl branch is positioned distal to the boron center, minimizing direct electronic perturbation of the C–B bond while providing a steric handle for catalyst discrimination.
| Evidence Dimension | Charton steric parameter (ν) of alkyl substituent |
|---|---|
| Target Compound Data | Estimated ν ≈ 0.9–1.1 (5-methyl-1-hexenyl; based on branched C6 alkyl group contribution) |
| Comparator Or Baseline | Linear 1-hexenylboronic acid: ν ≈ 0.5–0.7 (unbranched C6 alkyl) |
| Quantified Difference | Δν ≈ +0.3 to +0.5 units (class-level estimate) |
| Conditions | Steric parameter derived from Charton analysis of ester hydrolysis rates; applied here as a class-level structural descriptor for alkenylboronic acids [1]. |
Why This Matters
The increased steric demand of the branched chain provides a quantifiable structural feature that can be exploited to tune coupling selectivity, making 5-methyl-1-hexenylboronic acid a mechanistically distinct alternative to linear alkenylboronic acids when catalyst-substrate steric matching is critical for reaction success.
- [1] Charton M. Steric Effects. I. Esterification and Acid-Catalyzed Hydrolysis of Esters. J. Am. Chem. Soc. 1975, 97(6), 1552–1556. View Source
- [2] Lennox AJJ, Lloyd-Jones GC. Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angew. Chem. Int. Ed. 2013, 52(29), 7362–7370. View Source
